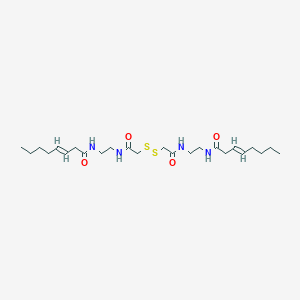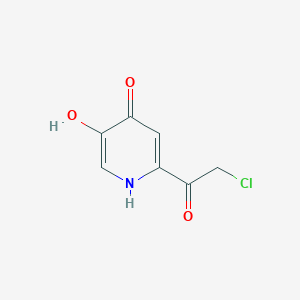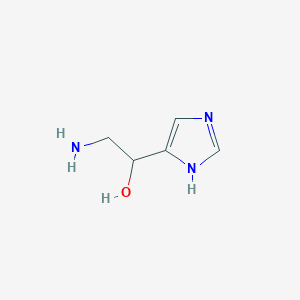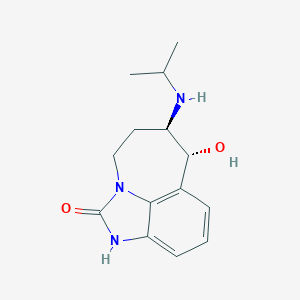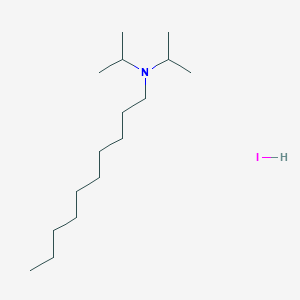
N,N-di(propan-2-yl)decan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-di(propan-2-yl)decan-1-amine, also known as DIDA, is a chemical compound that has gained attention in scientific research due to its unique properties. DIDA is a tertiary amine that is synthesized through a multistep process and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
N,N-di(propan-2-yl)decan-1-amine has been found to act as a surfactant and has been shown to have an effect on the membrane structure of cells. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N,N-di(propan-2-yl)decan-1-amine has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been found to have an effect on lipid metabolism and can modulate the expression of genes involved in lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-di(propan-2-yl)decan-1-amine is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N,N-di(propan-2-yl)decan-1-amine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N,N-di(propan-2-yl)decan-1-amine. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential as a surfactant in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of N,N-di(propan-2-yl)decan-1-amine and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N,N-di(propan-2-yl)decan-1-amine involves a multistep process that starts with the reaction between decanoic acid and propan-2-ol to form decanoate ester. This ester is then reacted with diisopropylamine to form the corresponding amide, which is then reduced with lithium aluminum hydride to produce N,N-di(propan-2-yl)decan-1-amine.
Aplicaciones Científicas De Investigación
N,N-di(propan-2-yl)decan-1-amine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. Its unique structure and properties make it a promising candidate for drug discovery and development.
Propiedades
Número CAS |
120186-27-8 |
|---|---|
Nombre del producto |
N,N-di(propan-2-yl)decan-1-amine |
Fórmula molecular |
C16H36IN |
Peso molecular |
369.37 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)decan-1-amine;hydroiodide |
InChI |
InChI=1S/C16H35N.HI/c1-6-7-8-9-10-11-12-13-14-17(15(2)3)16(4)5;/h15-16H,6-14H2,1-5H3;1H |
Clave InChI |
RDNMOYZEMHOLIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(C(C)C)C(C)C.I |
SMILES canónico |
CCCCCCCCCCN(C(C)C)C(C)C.I |
Sinónimos |
IEM 1194 IEM-1194 N-decyl-N,N-diisopropylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



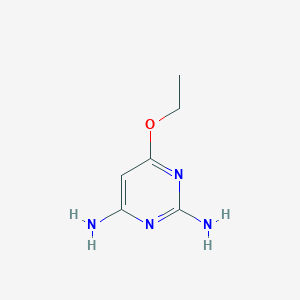
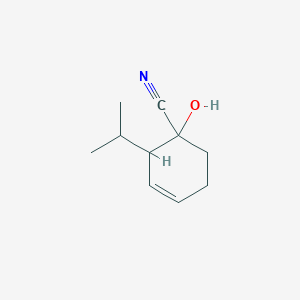
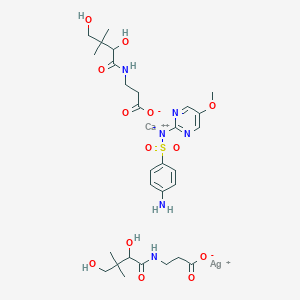
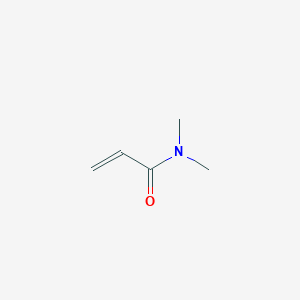
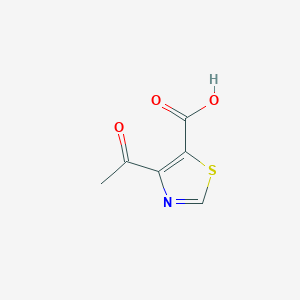
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
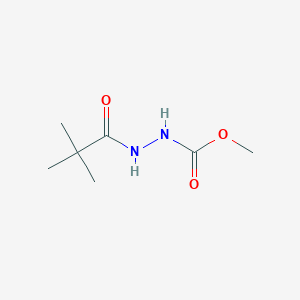
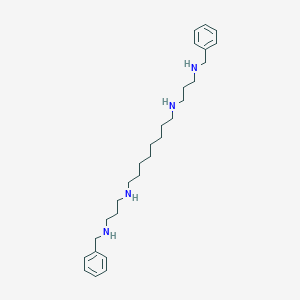
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
